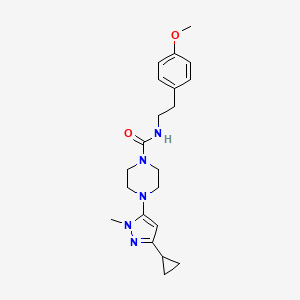
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 383.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H26N8O2 with a molecular weight of approximately 494.55 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 1614229-00-3
- SMILES Notation : COc1cc(ccc1n2cnc(C)c2)c3cn(CC(=O)Nc4cc(nn4c5ccccc5)C6CC6)nn3
Biological Activity Overview
Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities such as:
- Antitumor Activity : Pyrazole derivatives have shown promise as anticancer agents due to their ability to inhibit various kinases involved in tumor growth. For instance, studies have highlighted their effectiveness against BRAF(V600E) mutations, which are prevalent in certain cancers .
- Anti-inflammatory Properties : Compounds similar to this pyrazole derivative have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .
- Antibacterial and Antifungal Effects : The biological activity extends to antimicrobial properties, with some derivatives exhibiting strong antifungal activity against phytopathogenic fungi .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Modulation of Lipid Signaling : Similar compounds have been noted to influence the metabolism of endocannabinoids by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of bioactive lipids that modulate pain and inflammation .
- Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, thereby preventing tumor growth.
Antitumor Activity
A study involving various pyrazole derivatives evaluated their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects and potential synergistic actions when combined with conventional chemotherapy agents like doxorubicin .
Anti-inflammatory Effects
In models of acute inflammation, compounds structurally related to this pyrazole derivative showed significant reductions in inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests a potential therapeutic role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-24-20(15-19(23-24)17-5-6-17)25-11-13-26(14-12-25)21(27)22-10-9-16-3-7-18(28-2)8-4-16/h3-4,7-8,15,17H,5-6,9-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGAUAQONSLFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














